6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the chloro group, and subsequent functionalization with the pyrazole and thiophene moieties. Common synthetic methods include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Functionalization with Pyrazole and Thiophene: This step may involve nucleophilic substitution reactions, where the pyrazole and thiophene groups are introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of related molecules and for developing new chemical probes.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with the presence of a chloro group and pyrazole moiety.
Imidazole Derivatives: Compounds containing imidazole rings, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, exhibit similar biological activities.
Uniqueness
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline core, combined with the pyrazole and thiophene moieties, makes it a versatile compound for various applications in medicinal and chemical research.
Properties
Molecular Formula |
C22H21ClN4OS |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
6-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H21ClN4OS/c1-3-16-6-8-21(29-16)20-10-18(17-9-15(23)5-7-19(17)26-20)22(28)24-11-14-12-25-27(4-2)13-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,28) |
InChI Key |
CDHPVKXSUHMYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN(N=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.